molecular formula C12H13ClN2O2S B2937239 2-Chloro-N-[[5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methyl]propanamide CAS No. 2411297-55-5

2-Chloro-N-[[5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methyl]propanamide

Cat. No.: B2937239
CAS No.: 2411297-55-5
M. Wt: 284.76
InChI Key: PLBKSBZEHIZVGT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[[5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methyl]propanamide typically involves multiple steps, starting with the preparation of the thiazole and furan rings. One common synthetic route includes the following steps:

  • Formation of the Thiazole Ring: : This can be achieved through the cyclization of thiourea derivatives with α-haloketones.

  • Introduction of the Furan Ring: : The furan ring can be introduced through a cyclization reaction involving furan derivatives.

  • Attachment of the Chloro Group: : The chloro group can be introduced through halogenation reactions.

  • Formation of the Amide Bond: : The final step involves the formation of the amide bond using a suitable carboxylic acid derivative and an amine source.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[[5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methyl]propanamide can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: : Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-Chloro-N-[[5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methyl]propanamide can be used to study biological processes and interactions. Its potential bioactivity makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound may have potential therapeutic applications. Its structure suggests it could interact with biological targets, making it useful in the development of new drugs.

Industry

In industry, this compound can be used in the production of various chemicals and materials. Its unique properties may make it suitable for applications in materials science and other industrial processes.

Mechanism of Action

The mechanism by which 2-Chloro-N-[[5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methyl]propanamide exerts its effects involves its interaction with specific molecular targets. The exact mechanism would depend on the biological or chemical context in which it is used. Potential molecular targets could include enzymes, receptors, or other proteins, and the pathways involved might include signaling cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2-Chloro-N-[[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl]propanamide

  • 2-Chloro-N-[[5-(2-methyl-1,3-thiazol-4-yl)pyridin-2-yl]methyl]propanamide

  • 2-Chloro-N-[[5-(2-methyl-1,3-thiazol-4-yl)benzene-2-yl]methyl]propanamide

Uniqueness

2-Chloro-N-[[5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methyl]propanamide is unique due to its specific combination of functional groups and structural features. This uniqueness may contribute to its distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

2-chloro-N-[[5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2S/c1-7(13)12(16)14-5-9-3-4-11(17-9)10-6-18-8(2)15-10/h3-4,6-7H,5H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBKSBZEHIZVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(O2)CNC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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